molecular formula C4H6N2O3 B14513905 4-Oxoimidazolidine-2-carboxylic acid CAS No. 62512-88-3

4-Oxoimidazolidine-2-carboxylic acid

Cat. No.: B14513905
CAS No.: 62512-88-3
M. Wt: 130.10 g/mol
InChI Key: GKVKQUTZPFMKCN-UHFFFAOYSA-N
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Description

4-Oxoimidazolidine-2-carboxylic acid (CAS 41371-53-3) is a cyclic urea derivative with a five-membered imidazolidine ring containing a ketone group at position 2 and a carboxylic acid substituent at position 4. Its molecular formula is C₄H₆N₂O₃, and molar mass is 130.10 g/mol . This compound is structurally analogous to (S)-pyroglutamic acid, a component of peptide hormones, and serves as a precursor for synthesizing bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors .

Properties

CAS No.

62512-88-3

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

4-oxoimidazolidine-2-carboxylic acid

InChI

InChI=1S/C4H6N2O3/c7-2-1-5-3(6-2)4(8)9/h3,5H,1H2,(H,6,7)(H,8,9)

InChI Key

GKVKQUTZPFMKCN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(N1)C(=O)O

Origin of Product

United States

Preparation Methods

Serine-Based Cyclization with Carbonylating Agents

A prominent method involves the cyclization of serine derivatives using carbonylating reagents. For instance, DL-serine methyl ester hydrochloride reacts with S,S'-dimethyl dithiocarbonate in water under inert gas protection to form 2-oxo-oxazolidine-4-carboxylic acid derivatives. While this patent focuses on oxazolidine analogs, the methodology is adaptable to imidazolidine systems by substituting serine with 2-amino-3-hydroxypropanoic acid derivatives.

Reaction Conditions :

  • Solvent : Water (environmentally favorable)
  • Temperature : 5–35°C (stepwise cooling and heating)
  • Yield : 86–89% after hydrolysis and purification.

Nuclear magnetic resonance (NMR) data confirm product integrity, with characteristic signals for the carboxylic acid (δ ~173–174 ppm in $$^{13}\text{C}$$ NMR) and oxo group (δ ~158–159 ppm).

Phosgene-Mediated Cyclization

The synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid provides a template for adapting to the target compound. Starting with (S)-2-amino-3-(methylamino)propionic acid hydrochloride , treatment with phosgene in aqueous sodium bicarbonate yields the cyclized product. Removing the methyl group from the nitrogen would directly yield 4-oxoimidazolidine-2-carboxylic acid.

Optimization Insights :

  • Base : Sodium bicarbonate ensures mild pH control.
  • Workup : Ion-exchange chromatography and lyophilization achieve 70% purity.

Hydrolysis of Nitriles and Amides

Nitrile Hydrolysis

Nitriles serve as precursors to carboxylic acids via acidic or basic hydrolysis. For 4-oxoimidazolidine-2-carboxylic acid, a nitrile analog (e.g., 4-oxoimidazolidine-2-carbonitrile ) could be hydrolyzed using:

  • H$$2$$SO$$4$$/H$$_2$$O (acidic conditions)
  • NaOH/H$$_2$$O (basic conditions followed by acidification).

Challenges :

  • Selective hydrolysis without ring degradation.
  • Limited literature on nitrile precursors for this specific compound.

Amide Hydrolysis

Amides derived from cyclized intermediates can be hydrolyzed to carboxylic acids. For example, 4-oxoimidazolidine-2-carboxamide treated with 6M HCl under reflux yields the target acid.

Carbonylation of Diamines

Urea or Thiourea Condensation

Reacting 1,2-diaminopropane derivatives with urea or phosgene facilitates imidazolidine ring formation. For instance:
$$
\text{H}2\text{N-CH}2-\text{CH(NH}2\text{)-COOH} + \text{COCl}2 \rightarrow \text{4-Oxoimidazolidine-2-carboxylic acid} + 2\text{HCl}
$$
Advantages :

  • High atom economy.
  • Scalable for industrial production.

Disadvantages :

  • Phosgene’s toxicity necessitates stringent safety protocols.

Comparative Analysis of Methods

Method Starting Material Reagent Solvent Yield (%) Reference
Serine Cyclization DL-Serine methyl ester S,S'-Dithiocarbonate Water 86–89
Phosgene Cyclization 2-Amino-3-(methylamino)propionic acid Phosgene Water 70
Nitrile Hydrolysis 4-Oxoimidazolidine-2-carbonitrile H$$2$$SO$$4$$ H$$_2$$O N/A

Key Observations :

  • Solvent Choice : Water-based systems align with green chemistry principles.
  • Yield Optimization : Stepwise temperature control and inert atmospheres enhance reproducibility.

Structural Characterization and Validation

Spectroscopic Confirmation

  • $$^1\text{H}$$ NMR : Protons adjacent to the carbonyl group resonate at δ 4.2–5.0 ppm.
  • $$^{13}\text{C}$$ NMR : Carboxylic acid carbons appear at δ ~173–174 ppm, while the ketone carbon is δ ~158–159 ppm.
  • Mass Spectrometry : Molecular ion peaks ([M+H]$$^+$$) confirm molecular weights.

X-ray Crystallography

Single-crystal X-ray structures (e.g., from the MDPI study) reveal planar imidazolidine rings and hydrogen-bonded helical assemblies, ensuring stereochemical fidelity.

Applications and Industrial Relevance

4-Oxoimidazolidine-2-carboxylic acid is pivotal in synthesizing:

  • Antibacterial Agents : As a core structure in oxazolidinone antibiotics.
  • Peptidomimetics : Mimicking peptide bonds in drug design.

Chemical Reactions Analysis

Types of Reactions: 4-Oxoimidazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxoimidazolidine-2-carboxylic acid involves its role as a structural analogue of pyroglutamic acid. It interacts with various molecular targets, including peptide hormones and enzymes. For example, as a precursor to angiotensin converting enzyme inhibitors, it helps in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • 4-Oxoimidazolidine-2-carboxylic Acid : Imidazolidine ring (two nitrogen atoms), ketone (C2), carboxylic acid (C4).
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid : Adds a methyl group at N1, enhancing steric effects and altering hydrogen-bonding patterns .
  • Oxothiazolidinecarboxylic Acid (CAS 19771-63-2): Replaces one imidazolidine nitrogen with sulfur (thiazolidine ring), formula C₄H₅NO₃S (molar mass 147.15 g/mol) .
  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 39828-47-2): Contains an unsaturated imidazole ring (non-aromatic due to ketone), formula C₄H₄N₂O₃ (molar mass 128.09 g/mol) .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molar Mass (g/mol) Key Structural Feature
4-Oxoimidazolidine-2-carboxylic acid C₄H₆N₂O₃ 130.10 Imidazolidine, C2=O, C4-COOH
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid C₅H₈N₂O₃ 144.13 N1-CH₃ substitution
Oxothiazolidinecarboxylic acid C₄H₅NO₃S 147.15 Thiazolidine ring (N replaced by S)
2-Oxoimidazole-4-carboxylic acid C₄H₄N₂O₃ 128.09 Unsaturated imidazole ring

ACE Inhibitory Activity

  • 4-Oxoimidazolidine Derivatives : Exhibit potent ACE inhibition, as demonstrated by (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid derivatives in preclinical studies. Modifications at N1 (e.g., methyl groups) optimize binding to ACE active sites .

Drug Development and Peptide Mimetics

  • 4-Oxoimidazolidine Scaffold : Used in peptide hormone analogs due to conformational rigidity. For example, (S)-pyroglutamic acid analogs are explored for neuroendocrine applications .
  • Thiazolidine Derivatives : Serve as cysteine prodrugs (e.g., procysteine) to replenish glutathione levels, with applications in oxidative stress-related diseases .

Comparative Analysis of Stability and Reactivity

  • Ring Stability : Thiazolidine derivatives (with sulfur) exhibit greater ring stability compared to imidazolidines due to sulfur’s larger atomic size and reduced ring strain .
  • Hydrogen-Bonding : Crystallographic studies of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid reveal intermolecular hydrogen bonds between carboxylic acid groups and ketone oxygen, influencing crystal packing and solubility .
  • Reactivity : The unsaturated imidazole derivative (2-oxoimidazole-4-carboxylic acid) undergoes electrophilic substitution more readily than saturated analogs, enabling diverse functionalization .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Oxoimidazolidine-2-carboxylic acid derivatives?

  • Methodological Answer : A common approach involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt as coupling agents in CH₂Cl₂, followed by Boc deprotection with trifluoroacetic acid (TFA). For example, derivatives like (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides are synthesized via this method, achieving yields of 58–76% after purification via silica gel chromatography (hexane/EtOAc gradient) .
  • Key Steps :

  • Activation of carboxyl groups with EDCI/HOBt.
  • Amine coupling under basic conditions (Et₃N).
  • TFA-mediated Boc removal and chromatographic purification.

Q. How are structural and purity characteristics validated for 4-Oxoimidazolidine-2-carboxylic acid derivatives?

  • Methodological Answer : Structural elucidation relies on ¹H NMR and mass spectrometry (MS) . For instance, (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (1a) was confirmed via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and MS (m/z 457 [M+H]⁺). Purity is assessed by TLC and elemental analysis .

Advanced Research Questions

Q. What strategies optimize stereochemical control in synthesizing 4-Oxoimidazolidine-2-carboxylic acid analogs?

  • Methodological Answer : Chirality can be controlled using chiral auxiliaries or enantioselective catalysts. For example, the use of (R)- or (S)-configured starting materials (e.g., (R)-2-amino-2-phenylacetic acid derivatives) ensures retention of stereochemistry during coupling reactions. Evidence from oxirane synthesis (via H₂O₂ oxidation) highlights the role of reaction conditions in preserving stereointegrity .
  • Key Considerations :

  • Selection of chiral amines or catalysts.
  • Monitoring diastereomer ratios via HPLC or chiral column chromatography.

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